1-(4-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a triazole core linked to a pyridinyl-oxadiazole moiety and a 4-ethylphenyl substituent. Its molecular formula is C₁₈H₁₆N₈O, with a molecular weight of 376.38 g/mol (calculated based on structural analogs in ). The compound’s structure combines aromatic and heterocyclic systems, which are common in medicinal chemistry for targeting enzymes or receptors. Key features include:
- Triazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
- Oxadiazole-pyridine moiety: Enhances π-π stacking interactions and solubility.
- 4-Ethylphenyl group: Balances lipophilicity and steric bulk.
Structural characterization of similar compounds has been performed using X-ray crystallography (e.g., ) and refined via SHELX software ().
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-2-11-3-5-13(6-4-11)24-15(18)14(21-23-24)17-20-16(22-25-17)12-7-9-19-10-8-12/h3-10H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZUTDJUKEIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines several bioactive moieties known for their diverse biological activities. The integration of the triazole and oxadiazole rings with ethylphenyl and pyridine groups suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The oxadiazole and triazole moieties have been shown to inhibit enzymes such as HDAC (Histone Deacetylases), which play a crucial role in cancer cell proliferation and survival .
- Apoptosis Induction : Studies indicate that the compound may enhance p53 expression and activate caspase pathways, leading to increased apoptosis in cancer cells .
- Antimicrobial Activity : The presence of the pyridine group is associated with enhanced antimicrobial properties, potentially through interference with bacterial enzyme systems .
Anticancer Properties
Research indicates that derivatives containing oxadiazole and triazole rings exhibit significant anticancer activity. The compound's ability to inhibit specific cancer-related enzymes makes it a promising candidate for further development:
| Target Enzyme | Inhibition Mechanism | Reference |
|---|---|---|
| HDAC | Inhibits deacetylation of histones | |
| Thymidylate Synthase | Disrupts nucleotide synthesis | |
| Telomerase | Prevents telomere elongation |
Antimicrobial Activity
The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent:
| Microbial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective at higher concentrations |
Case Studies
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation. The IC50 value was determined to be approximately 10 µM, indicating potent activity against cancer cells .
- Molecular Docking Studies : Docking simulations revealed strong binding affinities to target enzymes such as HDAC and thymidylate synthase. The interactions were primarily hydrophobic, suggesting that structural modifications could enhance potency .
- Toxicological Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further studies are required to assess long-term effects and potential side effects in vivo .
Comparison with Similar Compounds
Ethyl vs. Ethoxy Substitutents
- 1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (BG15894) :
Halogenated and Methoxy Derivatives
- 1-(3-Chloro-2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0180): Molecular Formula: C₁₆H₁₂ClN₇O Molecular Weight: 353.77 g/mol ().
- 1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0533) :
Core Heterocycle Variations
Pyrazole vs. Triazole Cores
Oxadiazole-Trifluoromethyl Derivatives
- [5-(3-Methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine :
Pharmacologically Active Analogs
Pyrazolo-Pyrimidine Derivatives
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine: Structural Features: Pyrazole core with fluorophenyl and trichlorophenyl groups ().
Patent Compounds with Triazole-Oxadiazole Motifs
- EP 1 808 168 B1 : Lists compounds with oxadiazole-piperidine linkages ().
- EP 1 926 722 B1 : Features triazole-benzimidazole hybrids for antimicrobial applications ().
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 376.38 | 2.1 | 0.15 | 4-Ethylphenyl, triazole |
| BG15894 (Ethoxy analog) | 349.35 | 1.8 | 0.35 | 4-Ethoxyphenyl |
| E595-0180 (Chloro derivative) | 353.77 | 2.5 | 0.10 | 3-Chloro-2-methylphenyl |
| [5-(3-Methyl-pyridin-4-yl)-oxadiazole] | 320.27 | 2.7 | 0.05 | Trifluoromethyl, oxadiazole |
*LogP values estimated via analogy to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
